6-Methoxy-2-(tributylstannyl)pyrimidine
Overview
Description
Scientific Research Applications
6-Methoxy-2-(tributylstannyl)pyrimidine has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
6-Methoxy-2-(tributylstannyl)pyrimidine is an organotin compound
Mode of Action
The compound is used in Stille coupling reactions . In these reactions, it acts as a reactant for the preparation of substituted pyrimidinone compounds via a Stille coupling reaction with aryl bromides . It can also be employed for the preparation of 4-methoxy-2-phenylpyrimidine by reacting with iodobenzene using Pd as a catalyst .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the available literature. As a general rule, the pharmacokinetics of a compound are influenced by its chemical structure and properties, such as molecular weight and solubility. The molecular weight of this compound is 399.16 , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In the context of Stille coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Biochemical Analysis
Biochemical Properties
6-Methoxy-2-(tributylstannyl)pyrimidine can be used as a reactant for the preparation of substituted pyrimidinone compounds via a Stille coupling reaction with aryl bromides . The specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.
Molecular Mechanism
It is known to be used in the preparation of substituted pyrimidinone compounds via a Stille coupling reaction with aryl bromides
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxy-2-(tributylstannyl)pyrimidine can be synthesized through a Stille coupling reaction. This involves the reaction of 6-methoxypyrimidine with tributyltin chloride in the presence of a palladium catalyst . The reaction typically occurs under inert conditions, such as an argon atmosphere, to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(tributylstannyl)pyrimidine primarily undergoes substitution reactions, particularly in Stille coupling reactions . These reactions involve the exchange of the tributyltin group with various electrophiles, such as aryl halides .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), aryl halides, and bases (e.g., potassium carbonate).
Conditions: Inert atmosphere (argon or nitrogen), elevated temperatures (typically 80-120°C), and solvents like toluene or DMF.
Major Products
The major products of these reactions are substituted pyrimidine derivatives, which can be further functionalized for various applications .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-(tributylstannyl)pyridine
- 6-Methoxy-2-(tributylstannyl)benzene
- 6-Methoxy-2-(tributylstannyl)thiophene
Uniqueness
6-Methoxy-2-(tributylstannyl)pyrimidine is unique due to its specific structure, which allows for selective reactions in the synthesis of pyrimidine derivatives . Its methoxy group provides additional reactivity and functionalization options compared to similar compounds .
Properties
IUPAC Name |
tributyl-(4-methoxypyrimidin-2-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-2-3-6-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUSEOSQVFRYQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479792 | |
Record name | 6-METHOXY-2-(TRIBUTYLSTANNYL)PYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850501-35-8 | |
Record name | 6-METHOXY-2-(TRIBUTYLSTANNYL)PYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-2-(tributylstannyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.